2-(4-chlorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(4-chlorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex synthetic compound that has garnered interest due to its unique structure and potential applications. This compound, characterized by its elaborate molecular structure, finds relevance in various scientific research fields, including chemistry, biology, medicine, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone involves a multi-step process. This typically starts with the preparation of the 4-chlorophenoxy group, followed by the attachment of the ethanone moiety and the subsequent addition of the triazolopyrimidinyl and piperazine groups. Each step requires specific conditions, such as controlled temperatures, catalysts, and solvents to ensure the correct formation of bonds and molecular structures.
Industrial Production Methods
Industrially, the production of this compound might involve scalable reaction setups, employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems to monitor reaction conditions, such as temperature, pressure, and pH, is crucial in large-scale syntheses to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or the removal of hydrogen.
Reduction: Addition of hydrogen or the removal of oxygen.
Substitution: Replacement of a functional group with another group.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Typical reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature control, solvent choice, and pH are crucial in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-(4-chlorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a bioactive agent.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-viral properties.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets and pathways. It might bind to particular enzymes or receptors, modulating their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 2-(4-chlorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone include:
2-(4-bromophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
2-(4-methylphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Uniqueness
The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct chemical properties and biological activities. The presence of the chlorophenoxy group, combined with the triazolopyrimidine and piperazine rings, offers a unique structural framework that can be exploited for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O3/c1-33-19-4-2-3-17(13-19)31-23-21(27-28-31)22(25-15-26-23)30-11-9-29(10-12-30)20(32)14-34-18-7-5-16(24)6-8-18/h2-8,13,15H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAVJVHQAFCOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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